3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and subsequent amine reactions to form azaquinazoline derivatives. Finally, cyclization of ethyl red ketone yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.
Medicine: It can be used as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- 2H,3H,5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
Uniqueness
3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
52727-45-4 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-ethenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-8-7-16-12-13-10-6-4-3-5-9(10)11(15)14(8)12/h2-6,8H,1,7H2 |
InChI Key |
MIKBUNVDHCYRAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COC2=NC3=CC=CC=C3C(=O)N12 |
Origin of Product |
United States |
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